tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate

Description

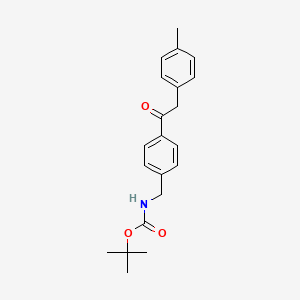

tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate is a carbamate derivative featuring a benzylcarbamate core substituted with a tert-butyl group and a 2-(p-tolyl)acetyl moiety. This compound is structurally characterized by:

- A tert-butyl carbamate group (providing steric bulk and stability).

- A benzyl backbone (enabling π-π interactions and modular derivatization).

- A p-tolylacetyl substituent (contributing hydrophobic and electron-donating properties).

Properties

IUPAC Name |

tert-butyl N-[[4-[2-(4-methylphenyl)acetyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-15-5-7-16(8-6-15)13-19(23)18-11-9-17(10-12-18)14-22-20(24)25-21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJAKHBIBJWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate typically involves the reaction of 4-(2-(p-tolyl)acetyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in drug development and formulation.

Industry: Applied in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing it from participating in unwanted side reactions. The carbamate group can be removed under mild acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl Benzylcarbamates with Boronate Esters

Compounds such as tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS 1235451-62-3) share the tert-butyl carbamate and benzyl backbone but replace the p-tolylacetyl group with a boronate ester. This modification enables participation in Suzuki-Miyaura cross-coupling reactions , a critical step in constructing biaryl systems .

Key Differences :

- The boronate ester analog is tailored for palladium-catalyzed coupling reactions , whereas the p-tolylacetyl group in the target compound may favor hydrogen bonding or hydrophobic interactions in biological systems.

- The molecular weight of the target compound is lower (317.40 vs.

tert-Butyl 4-Ethynylbenzylcarbamate (CAS 680190-96-9)

This analog replaces the p-tolylacetyl group with an ethynyl moiety , enabling click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. Over 10 synthetic routes have been documented for this compound .

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|---|

| tert-Butyl 4-ethynylbenzylcarbamate | 680190-96-9 | C₁₄H₁₇NO₂ | 231.29 | Ethynyl |

| Target Compound | N/A | C₂₀H₂₃NO₃ | 317.40 | p-Tolylacetyl |

Functional Implications :

- The ethynyl group offers reactivity for modular functionalization , whereas the p-tolylacetyl group may enhance lipophilicity and membrane permeability .

Pharmacological Analogs: Celecoxib-Related Compounds

The p-tolyl moiety in the target compound is structurally reminiscent of impurities/metabolites associated with celecoxib (a COX-2 inhibitor). For example:

Contrasts :

- Celecoxib analogs feature a sulfonamide group and hydrazine linkage, critical for COX-2 binding, whereas the target compound lacks these pharmacophores.

- The acetyl-p-tolyl group in the target compound may confer distinct electronic properties compared to the ethylidene-hydrazinyl group in celecoxib impurities.

Research Findings and Implications

- Synthetic Utility : The tert-butyl carbamate group in analogs is frequently used as a protecting group for amines , enabling stepwise synthesis .

- Limitations: No direct pharmacological data for the target compound are available in the evidence; further studies are needed to evaluate its bioactivity.

Biological Activity

tert-Butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and inflammatory diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group, a p-tolyl group, and a benzyl carbamate moiety, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases, including those involved in the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical in regulating cellular responses to growth factors and stress signals, making it a target for cancer therapies .

Key Mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit kinases that activate pathways leading to cancer cell proliferation.

- Anti-inflammatory Properties : It may also modulate inflammatory responses by affecting cytokine production .

Anticancer Activity

Studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, they have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Significant inhibition |

| A549 (Lung Cancer) | 2.0 | Moderate inhibition |

| HeLa (Cervical Cancer) | 1.8 | Significant inhibition |

These results suggest that the compound could be developed further as a therapeutic agent against multiple types of cancer.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential in reducing inflammation. In vitro studies indicated that it could decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

This reduction in cytokine levels highlights its potential use in treating inflammatory diseases.

Study on Anticancer Effects

A recent study explored the effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

Study on Inflammatory Response

Another study focused on the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. The administration of the compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(2-(p-tolyl)acetyl)benzylcarbamate, and how can reaction conditions be optimized?

- Methodology : Typical routes involve coupling reactions between tert-butyl carbamate derivatives and substituted benzyl/acetyl precursors. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction optimization includes:

- Temperature control : Heating under reflux (e.g., 110°C in xylenes) to enhance reaction rates while avoiding decomposition .

- Catalyst selection : Use of bases like NaH or K₂CO₃ to deprotonate intermediates and promote coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Analyze aromatic proton environments (δ ~7.2–7.3 ppm for benzyl groups) and carbamate carbonyl signals (δ ~155 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradients) .

Q. What are the stability and storage recommendations for this compound?

- Methodology : Stability tests show degradation under acidic/alkaline conditions or prolonged light exposure. Recommendations:

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis of the carbamate group .

- Handling : Use gloveboxes for moisture-sensitive steps and avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can regioselectivity challenges in the acetylation step be addressed?

- Methodology : To minimize byproducts (e.g., over-acetylation):

- Protecting groups : Temporarily block reactive sites (e.g., -NH groups) with Boc or Fmoc before acetylation .

- Catalytic control : Use Lewis acids like ZnCl₂ to direct acetyl groups to the para position of the benzyl ring .

- Kinetic monitoring : Track reaction progress via TLC (silica, hexane/ethyl acetate) to terminate at the desired intermediate .

Q. What strategies resolve contradictory spectral data during characterization?

- Methodology : Discrepancies in NMR or MS often arise from impurities or tautomerism. Solutions include:

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

- Isotopic labeling : Introduce deuterated analogs to confirm proton assignments .

- Crystallography : Obtain single-crystal X-ray structures for unambiguous confirmation .

Q. How can computational modeling predict reactivity or degradation pathways?

- Methodology : Use DFT (Density Functional Theory) to:

- Map electron density : Identify nucleophilic/electrophilic sites for reaction planning .

- Simulate degradation : Model hydrolysis pathways under varying pH to prioritize stabilizing additives .

- Validate mechanisms : Compare simulated IR spectra with experimental data to confirm intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.